molecular formula C12H8ClN3O B2862751 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline CAS No. 1368781-92-3

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline

Cat. No.: B2862751
CAS No.: 1368781-92-3
M. Wt: 245.67
InChI Key: GPSFPYIUGUHCJT-UHFFFAOYSA-N
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Description

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline is a heterocyclic compound that features a unique structure combining a chloro-substituted aniline with an oxazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline typically involves multi-step reactions starting from commercially available precursorsKey steps may include cyclization reactions, nucleophilic substitutions, and palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties .

Scientific Research Applications

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-7-3-4-8(9(14)6-7)12-16-11-10(17-12)2-1-5-15-11/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSFPYIUGUHCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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